molecular formula C13H25OP B14486260 Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane CAS No. 64423-17-2

Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane

Cat. No.: B14486260
CAS No.: 64423-17-2
M. Wt: 228.31 g/mol
InChI Key: DNMMLFIQPJBJME-UHFFFAOYSA-N
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Description

Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to a dibutyl and a 2-methylbuta-1,3-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane typically involves the reaction of dibutylphosphine oxide with 2-methylbuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high throughput. Advanced purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while reduction results in the formation of phosphines .

Scientific Research Applications

Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism by which Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its mechanism of action include electron transfer and bond formation/breaking processes .

Comparison with Similar Compounds

Similar Compounds

  • Dibutylphosphine oxide
  • 2-methylbuta-1,3-diene
  • Triphenylphosphine oxide

Uniqueness

Dibutyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is unique due to its combination of a phosphane group with both dibutyl and 2-methylbuta-1,3-dien-1-yl groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

64423-17-2

Molecular Formula

C13H25OP

Molecular Weight

228.31 g/mol

IUPAC Name

1-dibutylphosphoryl-2-methylbuta-1,3-diene

InChI

InChI=1S/C13H25OP/c1-5-8-10-15(14,11-9-6-2)12-13(4)7-3/h7,12H,3,5-6,8-11H2,1-2,4H3

InChI Key

DNMMLFIQPJBJME-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)C=C(C)C=C

Origin of Product

United States

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